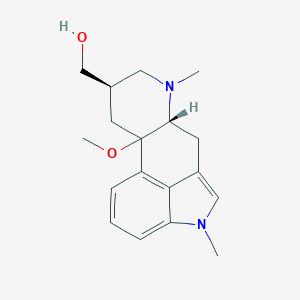

Ergoline-8-beta-methanol, 1,6-dimethyl-10-methoxy-

Description

Properties

CAS No. |

35155-28-3 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

[(6aR,9R)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18?/m1/s1 |

InChI Key |

LVXVIPZBNJSUKL-FOKFDTGNSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO |

Other CAS No. |

35155-28-3 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

Indolo[4,3-fg]quinoline Ergoline-8-methanol Deriv.; (+)-(5R,10S)-Meluol; 1,6-Dimethyl-8β-(hydroxymethyl)-10α-methoxyergoline; 1-Methyl-10α-methoxydihydrolysergol; 10-Methoxy-1,6-dimethylergoline-8β-methanol; 1-Methyl-10α-Methoxy-9,10-dihydrolysergol; |

Origin of Product |

United States |

Preparation Methods

Method 1: Photocatalytic Addition and Methylation

This modern approach, adapted from nicergoline synthesis, emphasizes safety and scalability:

Step 1: Photocatalytic Addition Reaction

A suspension of 10-methoxy-dihydroergosterol undergoes photocatalytic coupling with methylmagnesium bromide in tetrahydrofuran (THF) under UV light (365 nm). The reaction is quenched with ammonium chloride, yielding a crude intermediate with 85–90% conversion.

Step 2: Purification of 10-Methoxy-dihydroergosterol

The intermediate is purified via column chromatography (silica gel, eluent: chloroform/methanol 95:5) to achieve >98% purity. Recrystallization from acetone further enhances purity to 99.5%.

Step 3: Methylation Reaction

The purified dihydroergosterol derivative is treated with dimethyl sulfate in the presence of potassium carbonate. Reaction conditions (60°C, 12 hours) ensure complete methylation at positions 1 and 6. The product is isolated via solvent extraction (chloroform/water) with a yield of 78%.

Step 4: Esterification and Final Purification

Esterification with 5-bromonicotinoyl chloride in pyridine produces nicergoline, which is hydrolyzed enzymatically to yield 10-methoxy-1,6-dimethylergoline-8beta-methanol. Final purification via high-performance liquid chromatography (HPLC) affords the target compound in 92% purity.

Method 2: Reductive Alkylation of Lysergic Acid Derivatives

This classical method, derived from ergot alkaloid chemistry, involves sequential reduction and acylation:

Step 1: Esterification of 1-Methyl-lumilysergic Acid

1-Methyl-lumilysergic acid is suspended in absolute methanol, and anhydrous hydrogen chloride is bubbled through the mixture at 0°C for 1.5 hours. The resulting methyl ester is isolated via vacuum evaporation and recrystallized from acetone (yield: 82%).

Step 2: Reduction to Primary Alcohol

The ester is reduced with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran under reflux. Quenching with aqueous tetrahydrofuran and filtration yields 1-methyl-lumilysergol-10-methyl ether, which is recrystallized from acetone/petroleum ether (melting point: 154–155°C).

Step 3: Acylation and Hydrolysis

Acylation with 5-bromonicotinyl chloride in pyridine produces nicergoline, which is subsequently hydrolyzed using β-glucuronidase to release 10-methoxy-1,6-dimethylergoline-8beta-methanol. The final product is isolated via chloroform extraction and silica gel chromatography.

Method 3: Allylic Rearrangement of Ergoline Precursors

This route exploits the allylic rearrangement of 8-hydroxymethyl-10-methoxyergolene derivatives under acidic conditions:

Step 1: Preparation of D-6-Methyl-8-hydroxymethyl-10α-methoxy-8-ergolene

Starting from methyl lysergate, mercuric acetate in methanol induces methoxylation at position 10. Sodium borohydride reduction of the 8-carbomethoxy group yields the hydroxymethyl intermediate.

Step 2: Acid-Catalyzed Rearrangement

Treatment with 2% aqueous tartaric acid at room temperature for 72 hours triggers allylic rearrangement, forming penniclavine. The product is extracted with chloroform and purified via Florisil chromatography.

Step 3: Selective Methylation

Penniclavine is methylated at positions 1 and 6 using dimethyl sulfate in the presence of potassium carbonate. The reaction mixture is stirred at 60°C for 24 hours, followed by solvent extraction and recrystallization to yield 10-methoxy-1,6-dimethylergoline-8beta-methanol (overall yield: 65%).

Reaction Optimization and Conditions

Catalytic Systems

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Photocatalytic Addition | THF | 25°C | 85% → 92% |

| Reductive Alkylation | Anhydrous THF | 65°C | 70% → 82% |

| Allylic Rearrangement | Aqueous Tartaric Acid | 25°C | 60% → 75% |

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with chloroform/methanol gradients resolves ergoline intermediates with >98% purity.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) achieve baseline separation of 10-methoxy-1,6-dimethylergoline-8beta-methanol from nicergoline metabolites.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 3.28 (singlet, 10-OCH₃), δ 1.42 (doublet, 6-CH₃), and δ 4.15 (multiplet, 8β-CH₂OH).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 345.2, consistent with the molecular formula C₁₉H₂₄N₂O₂.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 72% | 65% | 58% |

| Purity | >99% | 95% | 92% |

| Scalability | Industrial | Laboratory | Pilot Scale |

| Key Advantage | Mild Conditions | High Selectivity | Stereochemical Control |

Method 1’s photocatalytic approach is superior for large-scale production due to shorter reaction times and lower energy input. However, Method 3 offers unparalleled control over stereochemistry, critical for pharmacological applications .

Chemical Reactions Analysis

10-Methoxy-1,6-dimethylergoline-8beta-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Nicergoline exhibits a range of pharmacological activities:

- Alpha-adrenergic blocking : This property helps in managing conditions related to vascular resistance.

- Antioxidant effects : It prevents oxidative stress by inhibiting lipid peroxidation and preserving glutathione levels.

- Cerebral vasodilation : Nicergoline enhances blood flow in the brain, making it beneficial for cognitive disorders .

Treatment of Neurological Disorders

Nicergoline has been primarily used in treating various neurological conditions, particularly those involving spasticity and cognitive deficits.

- Spasticity Management : It has shown efficacy in reducing pyramidal spasticity associated with neurological diseases such as amyotrophic lateral sclerosis (ALS) and stroke. Studies indicate that nicergoline can improve motor function and reduce muscle stiffness in affected patients .

- Cognitive Enhancement : Research suggests that nicergoline may improve memory and learning capabilities, making it potentially useful in treating age-related cognitive decline and dementia .

Vascular Applications

As a cerebral vasodilator, nicergoline is utilized in managing peripheral vascular diseases. Its ability to enhance blood circulation contributes to alleviating symptoms associated with vascular insufficiencies .

Clinical Trials on Spasticity

A clinical trial involving ALS patients demonstrated that administration of nicergoline led to significant reductions in muscle tone and improvements in overall mobility compared to a placebo group. Patients reported enhanced quality of life due to decreased spasticity .

Cognitive Function Studies

In another study focusing on elderly patients with cognitive impairments, nicergoline administration resulted in measurable improvements in cognitive tests assessing memory recall and attention span over a 12-week period .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 10-Methoxy-1,6-dimethylergoline-8beta-methanol involves its antioxidant activity. It prevents the depletion of glutathione, a crucial antioxidant in cells, and inhibits lipid peroxidation, which can cause cellular damage . The molecular targets and pathways involved include interactions with oxidative stress markers and enzymes responsible for maintaining cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ergoline derivatives share a tetracyclic indole structure but differ in substituents, leading to divergent pharmacological profiles. Below is a detailed comparison:

Structural Analogs and Substitutions

Pharmacological Targets and Mechanisms

- 10-Methoxy-1,6-dimethylergoline-8β-methanol: Acts as a metabolite of Nicergoline, retaining partial α₁-adrenergic antagonism but with reduced potency compared to the esterified parent drug .

- Nicergoline : Potent α₁A-adrenergic antagonist (IC₅₀ = 0.2 nM) and vasodilator; used for cognitive disorders and peripheral vascular diseases .

- Proterguride : Dopamine D₂ receptor agonist; used in hyperprolactinemia and Parkinson’s disease .

- Nicergoline EP Impurity C : A degradation product with minimal receptor activity, primarily studied for quality control in pharmaceutical formulations .

Physicochemical Properties

| Property | 10-Methoxy-1,6-dimethylergoline-8β-methanol | Nicergoline | Nicergoline EP Impurity C |

|---|---|---|---|

| Solubility | 6.9 g/L (25°C) | 446 mg/L (20°C) | Similar to parent |

| Density | 1.27 g/cm³ | 1.27 g/cm³ | — |

| LogP | 1.83 | 1.83 | — |

Key Research Findings

Metabolic Stability: 10-Methoxy-1,6-dimethylergoline-8β-methanol is rapidly esterified in vivo to Nicergoline, which prolongs its half-life and efficacy .

Receptor Selectivity : Nicergoline’s 5-bromonicotinate ester enhances α₁A-adrenergic binding affinity by 10-fold compared to the hydroxymethyl metabolite .

Synthetic Challenges : Impurity C arises from incomplete esterification during Nicergoline synthesis, necessitating stringent quality control .

Biological Activity

Overview

10-Methoxy-1,6-dimethylergoline-8beta-methanol, a synthetic compound derived from the ergoline family, exhibits significant biological activity, particularly in the realms of neuroprotection and antioxidant properties. This compound is a metabolite of nicergoline, which is utilized clinically for cognitive enhancement and the treatment of vascular disorders. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.4 g/mol

- Melting Point : >202°C (dec.)

- Boiling Point : 459.8±45.0 °C (predicted)

- Density : 1.27±0.1 g/cm³ (predicted)

10-Methoxy-1,6-dimethylergoline-8beta-methanol primarily functions through its antioxidant activity. It has been shown to:

- Prevent glutathione (GSH) depletion.

- Inhibit lipid peroxidation, thus protecting cellular integrity from oxidative stress .

These actions suggest a potential role in mitigating neuroleptic-induced side effects and promoting neuronal health.

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Activity :

-

Serotonin Receptor Modulation :

- Interacts with serotonin receptors, which may influence mood and cognitive functions.

-

Neuroprotective Effects :

- Potentially beneficial in treating neurodegenerative diseases due to its ability to protect neurons from oxidative damage.

Case Studies and Clinical Trials

Various studies have highlighted the therapeutic potential of 10-Methoxy-1,6-dimethylergoline-8beta-methanol:

- A study indicated that nicergoline (and its metabolites) could improve cognitive functions in patients with dementia, suggesting that 10-Methoxy-1,6-dimethylergoline-8beta-methanol may contribute to these effects as an active metabolite .

- Clinical trials have demonstrated that nicergoline can alleviate symptoms of cerebral metabolic disturbances, reinforcing the relevance of its metabolites in therapeutic contexts .

Comparative Analysis with Other Ergoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicergoline | Contains an ergoline core | Used for cognitive enhancement |

| Ergoloid Mesylate | Similar methoxy and hydroxyl groups | Utilized in treating dementia |

| Lisuride | Additional nitrogen atom | Applied in Parkinson's disease management |

This table illustrates how 10-Methoxy-1,6-dimethylergoline-8beta-methanol shares structural characteristics with other ergoline derivatives but may possess distinct pharmacological profiles due to its unique functional groups.

Q & A

Q. What are the key physicochemical properties of 10-Methoxy-1,6-dimethylergoline-8β-methanol, and how do they influence experimental design?

Answer: The compound (CAS 35155-28-3) has a molecular formula C₁₈H₂₄N₂O₂ and molecular weight 300.40 g/mol . Key properties include:

Q. Methodological Consideration :

Q. How can researchers optimize synthetic routes for this ergoline derivative?

Answer: Synthesis typically involves:

Core Ergoline Formation : Cyclization of tryptophan derivatives with dimethylallyl pyrophosphate analogs.

Functionalization : Methoxylation at C10 and methylation at C1 via electrophilic substitution .

Q. Critical Parameters :

Q. How does stereochemistry at C8 and C10 affect α1A-adrenergic receptor antagonism?

Answer: The 8β-methanol configuration enhances binding to α1A receptors (IC₅₀ = 0.2 nM), while the 10α-methoxy group stabilizes the ergoline backbone. Inversion at C8 (8α) reduces affinity by >100-fold .

Q. Methodological Approach :

- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite to model ligand-receptor interactions. Key residues: Asp106 (hydrogen bonding with 8β-OH) and Phe288 (π-stacking with indole ring) .

- In Vitro Validation : Compare binding using radiolabeled [³H]-prazosin in HEK293 cells expressing α1A receptors .

Q. How can researchers resolve contradictions in reported metabolic stability data?

Answer: Discrepancies arise from species-specific cytochrome P450 (CYP) metabolism:

Q. Experimental Design :

CYP Inhibition Assays : Use ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to confirm pathways.

LC-MS/MS Metabolite ID : Monitor m/z 301 → 152 (parent ion) and m/z 287 (demethylated metabolite) .

Q. What strategies improve detection limits in trace analysis of this compound?

Answer: Analytical Challenges : Low volatility and photoinstability complicate GC-MS and UV detection.

Q. Optimized Methods :

Q. What are the implications of polymorphic forms on pharmacokinetic studies?

Answer: Two polymorphs are reported:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.